2-chloro-5-[(4-iodophenyl)sulfamoyl]benzoic Acid
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Overview
Description
2-chloro-5-[(4-iodophenyl)sulfamoyl]benzoic acid is a chemical compound with the molecular formula C13H9ClINO4S and a molecular weight of 437.64 g/mol . It is used primarily in research and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-[(4-iodophenyl)sulfamoyl]benzoic acid typically involves the reaction of 2-chlorobenzoic acid with 4-iodoaniline in the presence of a sulfonyl chloride reagent . The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely follows similar routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-[(4-iodophenyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different functionalized benzoic acids.
Scientific Research Applications
2-chloro-5-[(4-iodophenyl)sulfamoyl]benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-5-[(4-iodophenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, potentially inhibiting their activity. The chlorine and iodine atoms can also participate in halogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-iodobenzoic acid: Similar in structure but lacks the sulfonamide group.
4-iodoaniline: Contains the iodine atom but lacks the benzoic acid and sulfonamide groups.
Uniqueness
2-chloro-5-[(4-iodophenyl)sulfamoyl]benzoic acid is unique due to the presence of both chlorine and iodine atoms, as well as the sulfonamide group. This combination of functional groups allows for diverse chemical reactivity and potential biological activity .
Properties
IUPAC Name |
2-chloro-5-[(4-iodophenyl)sulfamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClINO4S/c14-12-6-5-10(7-11(12)13(17)18)21(19,20)16-9-3-1-8(15)2-4-9/h1-7,16H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJGBPYMAFTNGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClINO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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